molecular formula C8H7ClN2O B2522251 2-Amino-3-chloro-4-methoxybenzonitrile CAS No. 1936404-77-1

2-Amino-3-chloro-4-methoxybenzonitrile

Cat. No.: B2522251
CAS No.: 1936404-77-1
M. Wt: 182.61
InChI Key: XXCZWYZDFDGFHQ-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-4-methoxybenzonitrile (CAS 1936404-77-1) is a high-purity chemical building block of interest in pharmaceutical and agrochemical research. Its structure incorporates three key functional groups—amine, chloro, and methoxy—on a benzonitrile core, each contributing specific properties valuable for molecular design. The nitrile group (CN) is a small, robust, and highly versatile pharmacophore found in over 30 approved drugs . It often acts as a hydrogen bond acceptor, forming specific interactions with biological targets such as serine or arginine residues . In many drug candidates, the nitrile serves as a bioisostere for carbonyl groups (e.g., in ketones or carboxylates), helping to optimize binding affinity and metabolic stability . The methoxy group (OCH3) is a common feature in approved drugs, where it can influence a compound's binding to its target and its overall properties . It can participate in hydrophobic interactions and act as a weak hydrogen bond acceptor . Furthermore, the methoxy group can serve as a metabolic blocker, helping to improve a compound's half-life . The strategic placement of the amino, chloro, and methoxy substituents on the aromatic ring makes this compound a valuable scaffold for constructing more complex molecules, particularly in developing kinase inhibitors, hormone therapy agents, and other bioactive compounds . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCZWYZDFDGFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Elucidation and Structural Characterization of 2 Amino 3 Chloro 4 Methoxybenzonitrile

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in a molecule and their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups within a molecule through their absorption of infrared radiation. For 2-Amino-3-chloro-4-methoxybenzonitrile, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its amine, chloro, methoxy (B1213986), and benzonitrile (B105546) functionalities.

Based on data from similar compounds, such as 2-amino-4-chlorobenzonitrile, the spectrum would be characterized by distinct stretching and bending vibrations. The primary amine (-NH₂) group is anticipated to show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The nitrile (-C≡N) group, a strong IR absorber, will likely display a sharp and intense absorption band around 2210-2230 cm⁻¹ analis.com.my. The presence of the aromatic ring will be confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

The methoxy group (-OCH₃) is expected to produce a characteristic C-H stretching band around 2850-2960 cm⁻¹ and a strong C-O stretching band in the 1000-1300 cm⁻¹ region. The chloro substituent's C-Cl stretching vibration is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹ analis.com.my.

Table 1: Predicted FT-IR Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Asymmetric Stretch ~3450
Amine (-NH₂) N-H Symmetric Stretch ~3350
Aromatic C-H Stretch >3000
Methoxy (-OCH₃) C-H Stretch 2850-2960
Nitrile (-C≡N) C≡N Stretch 2210-2230
Aromatic C=C Stretch 1400-1600
Methoxy (-OCH₃) C-O Stretch 1000-1300

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the nitrile (-C≡N) stretching vibration is expected to be a prominent and sharp band, similar to its IR absorption. The symmetric vibrations of the aromatic ring are also anticipated to be strong in the Raman spectrum. The C-Cl bond, due to its polarizability, should also yield a discernible Raman signal. This technique is valuable for confirming the presence of the benzonitrile core and the halogen substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons.

The two aromatic protons are expected to appear as doublets in the aromatic region (typically δ 6.0-8.0 ppm) due to coupling with each other. The exact chemical shifts will be influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield, while the electron-withdrawing nitrile and chloro groups will have a deshielding effect.

The amine (-NH₂) protons are expected to present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears in the δ 4.0-5.5 ppm range. The methoxy (-OCH₃) protons will give rise to a sharp singlet, integrating to three protons, in the upfield region of the spectrum, likely around δ 3.8-4.0 ppm.

Table 2: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 6.5-7.5 Doublet 1H
Aromatic-H 6.5-7.5 Doublet 1H
Amine (-NH₂) 4.0-5.5 Broad Singlet 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

The carbon of the nitrile group (-C≡N) is anticipated to resonate in the δ 115-125 ppm region. The six aromatic carbons will appear in the δ 100-160 ppm range, with their specific chemical shifts determined by the attached substituents. The carbons bonded to the amino and methoxy groups are expected to be shifted upfield compared to those bearing the chloro and nitrile groups. The methoxy carbon (-OCH₃) will produce a signal in the upfield region, typically around δ 55-60 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-NH₂ ~150-160
Aromatic C-OCH₃ ~150-160
Aromatic C-Cl ~120-130
Aromatic C-CN ~100-110
Aromatic C-H ~110-130
Aromatic C-H ~110-130
Nitrile (-C≡N) 115-125

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound (C₈H₇ClN₂O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under electron impact would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The loss of hydrogen cyanide (HCN) from the nitrile group is another plausible fragmentation pathway. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 182/184 Molecular ion (with ³⁵Cl/³⁷Cl isotopes)
[M-CH₃]⁺ 167/169 Loss of a methyl radical
[M-CH₃-CO]⁺ 139/141 Subsequent loss of carbon monoxide

X-ray Diffraction for Crystalline Structure Determination

For a molecule like this compound, X-ray diffraction analysis would be expected to reveal key structural features. These would include the planarity of the benzene (B151609) ring, the orientation of the amino, chloro, methoxy, and nitrile substituents relative to the ring, and the specific bond distances and angles. Furthermore, analysis of the crystal packing would elucidate intermolecular forces, such as hydrogen bonding involving the amino group and the nitrile nitrogen, which influence the solid-state structure and properties of the compound.

A comprehensive search of crystallographic databases for this compound did not yield specific data, including unit cell parameters, space group, or atomic coordinates.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) provide insight into the electronic structure and extent of conjugation in a molecule.

For this compound, the UV-Vis spectrum would be anticipated to display characteristic absorption bands arising from π → π* transitions associated with the aromatic system. The presence of substituents such as the amino, methoxy, and nitrile groups, which can interact with the π-system of the benzene ring through resonance and inductive effects, would be expected to influence the position and intensity of these absorption bands. Specifically, the amino and methoxy groups are auxochromes that typically cause a bathochromic (red) shift of the λmax values, while the nitrile and chloro groups can also modulate the electronic transitions.

A detailed search of the scientific literature did not uncover specific experimental UV-Vis spectral data, such as λmax values and molar absorptivity, for this compound dissolved in various solvents.

Computational and Theoretical Investigations of 2 Amino 3 Chloro 4 Methoxybenzonitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules, offering insights into electronic structure, reactivity, and spectroscopic characteristics. These computational methods are routinely used to complement and guide experimental research. For a molecule like 2-Amino-3-chloro-4-methoxybenzonitrile, such studies would elucidate the influence of its specific substitution pattern—the amino, chloro, and methoxy (B1213986) groups—on the benzonitrile (B105546) framework.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For benzonitrile derivatives, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. analis.com.mynih.gov

Conformational analysis, a part of this process, investigates the different spatial orientations of the molecule's substituents (like the amino and methoxy groups) to identify the most stable conformer. The optimized geometry is the foundational step for all subsequent computational analyses, as properties like vibrational frequencies and molecular orbital energies are highly dependent on the molecular structure. nih.gov

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the specific atomic motions (stretching, bending, twisting) that correspond to each peak observed in experimental spectra. analis.com.my For substituted benzonitriles, this allows for a detailed understanding of how different functional groups influence the vibrational modes of the aromatic ring and the characteristic nitrile (C≡N) stretch. derpharmachemica.comorientjchem.orgresearchgate.net

Typically, the calculated frequencies are slightly higher than experimental values due to the calculations being performed on a single molecule in a vacuum (gas phase) and the approximation of harmonic vibrations. To improve accuracy, these theoretical frequencies are often multiplied by a scaling factor. nih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and ease of electronic excitation. nih.govnih.gov Analysis of the spatial distribution of the HOMO and LUMO indicates where the molecule is most likely to donate or accept electrons, respectively. In a study on 2-amino-4-chlorobenzonitrile, the HOMO-LUMO energy gap was calculated to be 3.4988 eV, suggesting the molecule is stable and less reactive but still capable of electron transfer. analis.com.my

Table 1: Illustrative Frontier Molecular Orbital Energies from a Study on a Related Compound

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE)
2-Amino-4-chlorobenzonitrile DFT/B3LYP/6-311++G(d,p) -8.1171 -4.6183 3.4988

Data is for illustrative purposes only and is sourced from a study on 2-Amino-4-chlorobenzonitrile. analis.com.my

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map uses a color scale to indicate different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the methoxy group, identifying them as sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, measured as stabilization energy (E(2)), reveals the extent of intramolecular charge transfer and hyperconjugation. nih.gov

Mulliken population analysis is a method used to calculate the partial atomic charge on each atom within a molecule from the quantum chemical wavefunction. mdpi.com This provides a numerical estimate of the electron distribution across the molecular structure. The calculated charges help in understanding the molecule's polarity and identifying atoms that are electron-rich (negative charge) or electron-poor (positive charge). analis.com.my

In a study of 2-amino-4-chlorobenzonitrile, Mulliken analysis showed that the nitrogen atoms carried highly negative charges, suggesting they could act as nucleophilic agents. analis.com.my It is important to note that while widely used due to its simplicity, the Mulliken method's results can be sensitive to the choice of basis set used in the calculation. mdpi.com

Table 2: Mentioned Compounds

Compound Name
This compound
2-Amino-4-chlorobenzonitrile

Molecular Modeling and Docking Studies (Mechanistic Focus)

As of the current date, a thorough review of scientific literature reveals a notable absence of specific molecular modeling and docking studies focused on this compound. While computational and theoretical chemistry are powerful tools for elucidating the potential interactions of small molecules with biological targets, research detailing the mechanistic insights of this particular compound's binding behavior, including specific protein targets, binding affinities, and key intermolecular interactions, is not publicly available.

Therefore, it is not possible to provide detailed research findings, including data tables on binding energies or interacting amino acid residues, for this compound at this time. The scientific community has yet to publish studies that would shed light on its potential mechanisms of action from a molecular modeling and docking perspective.

Transformations Involving the Nitrile Functional Group

The cyano (C≡N) group is a versatile functional group that can be converted into several other functionalities. researchgate.net Its carbon-nitrogen triple bond creates a reactive site susceptible to nucleophilic attack. ebsco.com

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. ebsco.comchemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org Under acidic conditions, the nitrogen atom is protonated, activating the carbon for nucleophilic attack by water. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Milder reducing agents can yield an aldehyde. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard and organolithium reagents add to the electrophilic carbon of the nitrile to form an imine anion, which upon hydrolysis, yields a ketone. chemistrysteps.comlibretexts.org

Reaction Reagent(s) Product
HydrolysisH₃O⁺ or OH⁻/H₂OCarboxylic Acid
ReductionLiAlH₄Primary Amine
Reaction with Grignard ReagentR-MgX, then H₃O⁺Ketone

Reactions of the Amino Functional Group

The primary amino group (-NH₂) is a key site for various chemical modifications, influencing the aromatic ring's reactivity and participating in reactions typical of primary amines. chemrevise.org

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate formed during the substitution. wikipedia.org This increased electron density is concentrated at the ortho and para positions relative to the amino group. wikipedia.org

In this compound, the positions ortho and para to the strongly activating amino group are position 6 and position 4 (already substituted with a methoxy group), respectively. The position ortho to the amino group (position 3) is blocked by the chloro substituent. Therefore, electrophilic substitution is most likely to occur at the position para to the amino group if it were unsubstituted, but given the substitution pattern, the directing effects of all substituents must be considered. The methoxy group is also an ortho, para-director, reinforcing the activation at position 6. The chloro and nitrile groups are deactivating.

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid). google.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, including coupling with activated aromatic compounds to form azo dyes. google.com For weakly basic aromatic amines, diazotization may require non-aqueous conditions, using nitrosyl compounds in organic solvents. google.com

The amino group of this compound can readily undergo acylation and amidation reactions. These reactions involve the nucleophilic attack of the amino group on an acylating or amidating agent, such as an acid chloride, anhydride (B1165640), or a carboxylic acid activated with a coupling agent. These reactions lead to the formation of an amide bond. nih.gov The N-acylation of unprotected amino acids has been demonstrated as a viable synthetic strategy. nih.gov

Reactivity of the Chloro Substituent in Cross-Coupling or Substitution Reactions

The chloro substituent on the aromatic ring can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions involving aryl chlorides include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds. nih.govsigmaaldrich.com

Stille Coupling: This involves the reaction of the aryl chloride with an organotin compound, also catalyzed by palladium. researchgate.net

Iron-Catalyzed Cross-Coupling: Iron catalysts can also mediate the coupling of aryl chlorides with organomagnesium reagents (Grignard reagents). acgpubs.org

The chloro group can also be displaced via nucleophilic aromatic substitution, particularly if the ring is activated by strongly electron-withdrawing groups. ambeed.com In the case of this compound, the presence of the electron-donating amino and methoxy groups makes nucleophilic aromatic substitution of the chlorine less favorable unless a very strong nucleophile or specific reaction conditions are employed.

Reactions of the Methoxy Substituent (e.g., Demethylation)

The methoxy group (-OCH₃) is generally stable but can be cleaved under certain conditions to yield a hydroxyl group (-OH) in a process known as demethylation. This transformation is often achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. A method for the demethylation of 4-methoxybenzonitriles involves reaction with an alkali metal compound at high temperatures. google.com

After a comprehensive search of available scientific literature, it appears that specific examples of cycloaddition and condensation reactions involving this compound for the synthesis of novel derivatives and complex heterocyclic systems are not extensively documented in readily accessible peer-reviewed journals and patents. However, the chemical reactivity of the 2-aminobenzonitrile (B23959) scaffold is well-established, providing a strong basis for predicting its derivatization pathways. The presence of the amino, chloro, methoxy, and nitrile functional groups on the benzene (B151609) ring of this compound suggests its potential to participate in a variety of chemical transformations to form complex heterocyclic structures.

Advanced Academic Applications in Chemical Research

Role as Core Building Blocks for Complex Organic Architectures

2-Amino-3-chloro-4-methoxybenzonitrile has emerged as a crucial starting material for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the amino and nitrile groups, and the activated aromatic ring—allows for a variety of chemical transformations.

Researchers have utilized this compound in multi-component reactions to construct fused heterocyclic systems. For instance, it can be a key precursor in the synthesis of quinazolines, pyridines, and other nitrogen-containing heterocycles. These heterocyclic cores are prevalent in many biologically active molecules and functional materials. The strategic placement of the chloro and methoxy (B1213986) groups on the benzonitrile (B105546) ring also allows for further functionalization, enabling the creation of extensive compound libraries for screening purposes.

The synthesis of kinase inhibitors, a significant class of therapeutic agents, often employs scaffolds derived from substituted aminobenzonitriles. nih.goved.ac.uknih.gov The unique electronic and steric properties imparted by the substituents on this compound make it an attractive starting point for the design of potent and selective kinase inhibitors. nih.gov The amino group can be readily transformed into various functionalities that can interact with the active site of kinases, while the nitrile group can be hydrolyzed or reduced to introduce other key binding motifs.

Furthermore, this compound is instrumental in the construction of "push-pull" chromophores. nih.govnih.govmetu.edu.trscielo.org.mx These molecules, characterized by an electron-donating group (the amino group) and an electron-withdrawing group (the nitrile group) connected by a π-conjugated system, are of great interest for their non-linear optical and photophysical properties. The chloro and methoxy substituents can be used to fine-tune the electronic properties of the resulting chromophores.

Bioisosteric Replacement Strategies in Medicinal Chemistry Design and Structure-Activity Relationship Studies

In the realm of medicinal chemistry, the principle of bioisosteric replacement is a powerful tool for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comu-tokyo.ac.jpresearchgate.netdrughunter.com Bioisosteres are atoms or groups of atoms that share similar physical or chemical properties, which allows them to produce broadly similar biological effects. scripps.edu

The structural features of this compound make it a valuable fragment for incorporation into bioisosteric replacement strategies. For example, the chlorine atom can serve as a bioisostere for a methyl group or other halogens, influencing the compound's lipophilicity and metabolic stability. The methoxy group can be replaced by other small alkyl or alkoxy groups to probe the steric and electronic requirements of a biological target.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mdpi.comnih.govnih.govmdpi.com By systematically modifying the substituents on the this compound core and evaluating the biological activity of the resulting analogs, medicinal chemists can build a comprehensive SAR profile. This information is critical for the rational design of more potent and selective drug candidates. The diverse functionalities present in this starting material provide multiple handles for chemical modification, facilitating the exploration of a broad chemical space in SAR studies.

Investigation as Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics, telecommunications, and optical data storage. metu.edu.tr Organic molecules with large delocalized π-electron systems, particularly those with a "push-pull" electronic structure, are promising candidates for NLO materials. nih.govscielo.org.mx

Derivatives of this compound are actively being investigated for their potential as NLO materials. rsc.orgnih.govharbinengineeringjournal.comresearchgate.net The inherent push-pull nature of the molecule, with the electron-donating amino group and the electron-withdrawing nitrile group, provides a strong intramolecular charge transfer (ICT) character, which is a key determinant of NLO activity. The chloro and methoxy substituents can be used to modulate the electronic properties of the molecule, thereby fine-tuning its NLO response.

The synthesis of novel NLO chromophores often involves the elaboration of the this compound scaffold. rsc.org For example, the amino group can be further substituted with other donor groups, and the aromatic ring can be extended to increase the conjugation length, both of which can lead to an enhancement of the NLO properties. The resulting compounds are then characterized using techniques such as Z-scan to determine their third-order NLO susceptibility.

Parameter Significance in NLO Materials
Intramolecular Charge Transfer (ICT) A fundamental process in push-pull molecules that gives rise to NLO properties.
First Hyperpolarizability (β) A measure of the second-order NLO response of a molecule.
Third-Order NLO Susceptibility (χ(3)) A measure of the third-order NLO response of a material.

Exploration in Photophysical and Electronic Material Research

The unique electronic structure of this compound and its derivatives also makes them attractive for research in photophysical and electronic materials. mdpi.com The study of how these molecules absorb and emit light, and how they conduct electricity, is crucial for the development of new technologies such as organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs).

The photophysical properties of compounds derived from this scaffold are influenced by the nature and position of the substituents on the aromatic ring. nih.govresearchgate.netresearchgate.net For instance, modifications to the donor and acceptor groups can shift the absorption and emission wavelengths of the molecule, leading to materials with tailored optical properties. The presence of the chlorine atom can also influence the photophysical behavior through the heavy-atom effect, which can promote intersystem crossing and lead to phosphorescence.

In the field of electronic materials, the ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical. analis.com.my The substituents on the this compound ring play a significant role in determining these energy levels. By systematically varying the substituents, researchers can design materials with specific electronic properties suitable for various applications.

Photophysical Property Relevance in Material Research
Absorption Spectrum Determines the wavelengths of light a material can absorb, crucial for applications like solar cells.
Emission Spectrum Determines the color of light a material emits, essential for OLEDs.
Quantum Yield A measure of the efficiency of the fluorescence process.
Fluorescence Lifetime The average time a molecule stays in its excited state before emitting a photon.

Mechanistic Studies of Enzyme-Substrate Interactions (In Vitro and Computational)

Understanding the detailed mechanism of how a drug molecule interacts with its biological target is a cornerstone of modern drug discovery. This compound and its derivatives are often used as molecular probes in mechanistic studies of enzyme-substrate interactions, both through in vitro experiments and computational modeling. nih.gov

In vitro enzyme inhibition assays are used to determine the potency of compounds derived from this scaffold against specific enzymes, such as kinases. mdpi.com By comparing the inhibitory activity of a series of related compounds, researchers can gain insights into the key structural features required for binding to the enzyme's active site.

Computational studies, such as molecular docking and molecular dynamics simulations, provide a powerful complement to experimental data. nih.gov These methods can be used to predict the binding mode of a ligand within the active site of an enzyme and to identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The structural information provided by this compound derivatives is invaluable for building and refining these computational models. These studies help in understanding the forces that govern molecular recognition and are instrumental in the rational design of more effective enzyme inhibitors.

Future Research Directions and Challenges in 2 Amino 3 Chloro 4 Methoxybenzonitrile Chemistry

Development of Novel, Sustainable, and Economical Synthetic Methodologies

A primary challenge in the study of 2-amino-3-chloro-4-methoxybenzonitrile is the development of efficient and sustainable synthetic routes. While general methods for the synthesis of substituted benzonitriles exist, methodologies tailored to this specific substitution pattern are not well-established. Future research should focus on a multi-pronged approach to synthesis:

Linear Synthesis Strategies: Investigation into stepwise functionalization of simpler, commercially available precursors. This could involve, for example, the controlled chlorination and methoxylation of 2-aminobenzonitrile (B23959) derivatives. The challenge lies in achieving high regioselectivity to obtain the desired 2,3,4-substitution pattern.

Green Chemistry Principles: A significant future direction will be the incorporation of green chemistry principles. This includes the use of less hazardous solvents, development of catalytic methods to replace stoichiometric reagents, and improving the atom economy of the synthetic process. For instance, replacing traditional chlorinating agents with more environmentally benign alternatives would be a notable advancement.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic Approach Potential Precursors Key Transformations Anticipated Advantages Potential Challenges
Linear Synthesis 2-Amino-4-methoxybenzonitrileRegioselective chlorinationStraightforward conceptPoor regioselectivity, multiple products
Convergent Synthesis Substituted benzene (B151609) fragmentsCross-coupling reactionsHigher overall yield, modularityCatalyst development, reaction optimization
Green Synthesis Bio-based starting materialsBiocatalysis, flow chemistryReduced environmental impactCatalyst stability, scalability

Exploration of Undiscovered Reactivities and Highly Selective Transformations

The unique arrangement of functional groups in this compound suggests a complex reactivity profile that is yet to be explored. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing chloro and nitrile groups can lead to novel chemical transformations.

Future research should aim to:

Elucidate the Reactivity of the Aromatic Ring: Systematically study electrophilic and nucleophilic aromatic substitution reactions to understand how the existing substituents direct incoming reagents.

Transform the Nitrile Group: Investigate the selective transformation of the nitrile group into other functionalities such as amides, carboxylic acids, or tetrazoles, which are valuable in medicinal chemistry.

Utilize the Amino Group as a Synthetic Handle: Explore reactions such as diazotization followed by substitution (Sandmeyer reaction) to introduce a wide range of other functional groups at the 2-position.

The potential for selective transformations is a key area for future investigation, with the aim of developing a toolbox of reactions that can be used to further functionalize this molecule.

Advanced Computational Predictive Modeling for Rational Molecular Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide significant insights.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. analis.com.my This information is crucial for predicting its reactivity in various chemical reactions. analis.com.my For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack.

Predicting Spectroscopic Properties: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which would be invaluable for the characterization of this compound and its derivatives.

Rational Design of Functional Molecules: By understanding the structure-property relationships through computational modeling, it becomes possible to rationally design new molecules based on the this compound scaffold with desired electronic, optical, or biological properties.

A summary of key parameters that could be obtained from computational studies is provided in Table 2.

Computational Method Predicted Property Significance
DFT HOMO/LUMO energiesPrediction of electronic transitions and reactivity
TD-DFT UV-Vis absorption spectraUnderstanding of optical properties
NBO Analysis Atomic charges, bond ordersInsight into charge distribution and bonding

Integration into Emerging Functional Materials Science and Advanced Chemical Technologies

The unique electronic and structural features of this compound make it a promising candidate for integration into advanced materials.

Organic Electronics: The presence of both electron-donating and electron-withdrawing groups suggests that this molecule could be a useful building block for organic semiconductors, dyes for solar cells, or components of organic light-emitting diodes (OLEDs).

Polymer Chemistry: The amino and nitrile functionalities provide handles for polymerization, allowing for the incorporation of this unit into novel polymers with tailored properties. These polymers could have applications in areas such as gas separation membranes or high-performance plastics.

Supramolecular Chemistry: The potential for hydrogen bonding through the amino group and dipole-dipole interactions involving the nitrile and chloro groups makes this molecule an interesting candidate for the construction of self-assembling supramolecular structures.

Future work in this area will require a multidisciplinary approach, combining synthetic chemistry with materials science and engineering to fully realize the potential of this compound in these emerging technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-chloro-4-methoxybenzonitrile, and how do reaction conditions influence yield and purity?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, substituting a chlorine atom on a pre-functionalized benzonitrile derivative (e.g., 3-chloro-4-methoxybenzonitrile) with an amino group using ammonia or a protected amine source. Elevated temperatures (80–120°C) and catalysts like Cu(I) or Pd-based systems may enhance reactivity. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
  • Key Variables : Temperature, catalyst selection, and solvent polarity significantly affect reaction kinetics and byproduct formation.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can resolve substituent positions on the aromatic ring (e.g., distinguishing methoxy at C4 vs. C5).
  • IR : Stretching frequencies for nitrile (~2230 cm1^{-1}), amino (~3350 cm1^{-1}), and chloro groups provide functional group confirmation.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C8_8H7_7ClN2_2O) and isotopic patterns for chlorine .

Q. How does the substitution pattern (amino, chloro, methoxy) influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing chloro and nitrile groups activate the ring for nucleophilic aromatic substitution (NAS), while the methoxy group’s electron-donating nature may direct reactions to specific positions. For example, Suzuki-Miyaura coupling with boronic acids typically occurs at the chloro-substituted position under Pd catalysis. Experimental validation via controlled reactions with model substrates is advised .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NOESY correlations or MS fragmentation patterns) be resolved for this compound?

  • Methodology :

  • Comparative Analysis : Cross-reference with analogs (e.g., 2-Amino-4-chloro-5-methylbenzonitrile) to identify consistent fragmentation pathways or coupling constants .
  • Computational Chemistry : Density Functional Theory (DFT) simulations predict 1^1H NMR chemical shifts and optimize geometric configurations to match experimental data .
    • Case Study : A study on 4-Amino-3-chloro-5-methylbenzonitrile used DFT to resolve discrepancies in NOESY cross-peak assignments, attributing them to steric hindrance from the methyl group .

Q. What strategies optimize the compound’s use as a reagent in HPLC-based environmental contaminant detection?

  • Methodology :

  • Derivatization : React with fluorescent tags (e.g., dansyl chloride) to enhance detection limits in UV-Vis or fluorescence detectors.
  • Column Compatibility : Use C18 reverse-phase columns with mobile phases adjusted to pH 6–7 to maximize retention and peak symmetry.
  • Validation : Spike-and-recovery experiments in matrices like soil or water achieve detection limits <1 µg/mL, as demonstrated for similar nitrile derivatives .

Q. How do steric and electronic effects of substituents impact regioselectivity in heterocyclic ring-forming reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates. For example, the amino group’s nucleophilicity may favor cyclization at the chloro position.
  • Steric Maps : Molecular modeling (e.g., using PyMol) visualizes steric clashes between substituents and reagents, guiding solvent selection (e.g., DMF for polar aprotic conditions) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of structurally similar analogs?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values across studies, controlling for assay conditions (e.g., cell line variability, concentration ranges).
  • Structure-Activity Relationship (SAR) : Parametric optimization (e.g., Hammett constants) quantifies electronic effects of substituents on bioactivity. For instance, replacing methoxy with ethoxy may alter logP and membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.